
1,1-Dibutyl-2-propylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dibutylamino propylamine can be synthesized through several methods. One common method involves the reaction of dibutylamine with acrylonitrile, followed by hydrogenation. The reaction typically occurs under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, dibutylamino propylamine is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability .
化学反応の分析
Types of Reactions
Dibutylamino propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
Dibutylamino propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: Dibutylamino propylamine is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of dibutylamino propylamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electron pairs, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- Dimethylamino propylamine
- Diethylamino propylamine
- N,N-Dimethylethylenediamine
- N,N-Diethylethylenediamine
Uniqueness
Dibutylamino propylamine is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its longer alkyl chains (butyl groups) contribute to its hydrophobicity and influence its behavior in chemical reactions .
特性
CAS番号 |
61699-88-5 |
|---|---|
分子式 |
C11H26N2 |
分子量 |
186.34 g/mol |
IUPAC名 |
1,1-dibutyl-2-propylhydrazine |
InChI |
InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3 |
InChIキー |
KOCQJMPHPKMWPA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


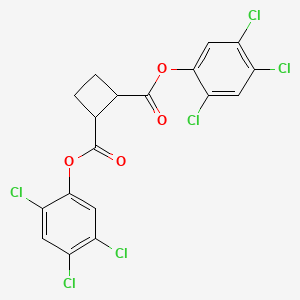
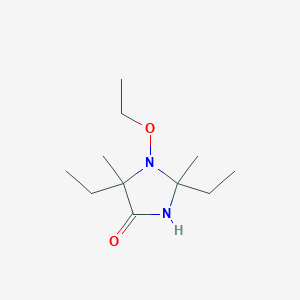
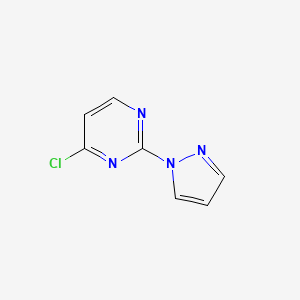
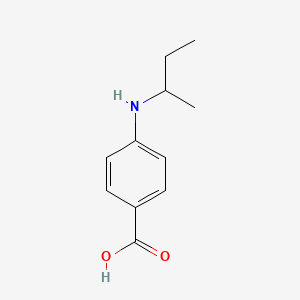
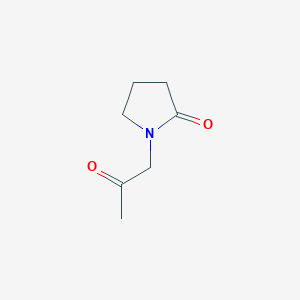

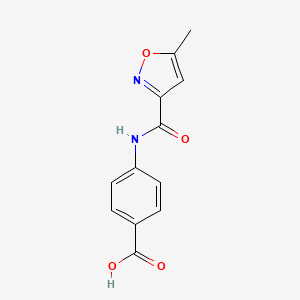
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
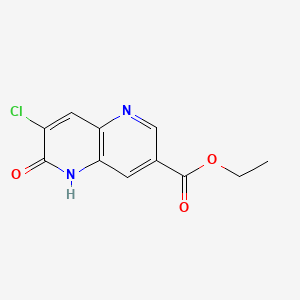

![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
